molecular formula C9H7NO3S B3022559 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid CAS No. 83817-53-2

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid

Cat. No.: B3022559
CAS No.: 83817-53-2
M. Wt: 209.22 g/mol
InChI Key: QSTCJVAUTDWHRS-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid (CAS: 83817-53-2) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a 2-thienyl group at position 3. Its molecular formula is C₉H₇NO₃S (molecular weight: 209.22 g/mol), with a LogP value of 1.58, indicating moderate lipophilicity . The compound is synthesized via hydrolysis of its ethyl ester precursor under basic conditions (e.g., NaOH in MeOH/H₂O), followed by acidification and extraction .

Properties

IUPAC Name

5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)8(10-13-5)6-3-2-4-14-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTCJVAUTDWHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232702
Record name 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid
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Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83817-53-2
Record name 5-Methyl-3-(2-thienyl)-4-isoxazolecarboxylic acid
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Record name 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid
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Record name 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid
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Record name 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid
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Record name 5-METHYL-3-(2-THIENYL)ISOXAZOLE-4-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid serves as a precursor or intermediate in the synthesis of pharmaceuticals. Its unique structural features allow it to participate in various chemical reactions, making it a valuable building block in drug development.

Case Study: Penicillin Synthesis

One notable application is its role in the biosynthetic pathway of penicillin. Research indicates that this compound can be utilized to construct key intermediates necessary for penicillin synthesis, potentially leading to the development of novel antibiotics.

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research has shown that this compound exhibits significant antimicrobial activity, suggesting its potential use in treating infections .
  • Anti-inflammatory Activity : Studies indicate that this compound interacts with enzymes involved in inflammatory pathways, providing a basis for its therapeutic applications in treating inflammatory diseases.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized for the synthesis of more complex molecules. Its carboxylic acid group allows for various transformations, including:

  • Esterification : The carboxylic acid can react with alcohols to form esters, which are important intermediates in organic synthesis.
  • Coupling Reactions : The isoxazole ring can participate in coupling reactions to form diverse chemical entities with potential biological activity.

Analytical Applications

This compound can be analyzed using high-performance liquid chromatography (HPLC). A specific method involves reverse-phase chromatography using acetonitrile and water as the mobile phase, allowing for effective separation and analysis of this compound .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the isoxazole ring .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methyl on thiophene): Increase lipophilicity and stability, as seen in 5-methylthiophen-2-yl analog (LogP > target compound) .
    • Electron-Withdrawing Groups (e.g., nitro on phenyl): Lower pKa of the carboxylic acid, enhancing reactivity in amide coupling reactions .
  • Synthetic Yields : Nitrophenyl and methylthiophenyl analogs show higher yields (>72%) compared to pyridinyl derivatives (46%), likely due to steric or electronic challenges in coupling reactions .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name LogP Solubility (Predicted) Thermal Stability (°C)
5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid 1.58 Low in water; soluble in MeOH, DMF Stable up to 150–200 (decomposition)
5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid ~2.1* Low in water; soluble in polar aprotic solvents Decomposes at 202–204
5-Methyl-3-(4-pyridinyl)isoxazole-4-carboxylic acid ~0.8* Moderate in water (pH-dependent) Stable up to 180

*Estimated using computational tools (e.g., ChemDraw).

Key Observations :

  • LogP Trends : Aromatic substituents with alkyl groups (e.g., methylthiophene) increase LogP, while polar groups (e.g., pyridine) reduce it.
  • Thermal Stability : Nitro-substituted analogs decompose at higher temperatures, correlating with stronger intermolecular interactions (e.g., dipole-dipole) .

Role in Medicinal Chemistry

The target compound and its analogs are widely used to synthesize carboxamide derivatives targeting neurotransmitter transporters (e.g., GABA) and enzymes. For example:

  • Pyrazole-hydrazone derivatives : Analogous isoxazole-carboxylic acids with chlorophenyl groups demonstrated antiviral activity (IC₅₀: 1.2–8.7 μM) .

Structure-Activity Relationships (SAR)

  • Thiophene vs. Phenyl : Thiophene-containing analogs show enhanced metabolic stability compared to phenyl derivatives due to sulfur’s electron-rich nature .
  • Nitro Group Positioning : 3-Nitrophenyl substitution improves binding affinity to target proteins compared to 2- or 4-nitro isomers .

Biological Activity

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

Chemical Formula : C₉H₇N₁O₃S
Molecular Weight : Approximately 209.22 g/mol
Structural Features : The compound features an isoxazole ring substituted with a methyl group at the 5-position, a thienyl group at the 3-position, and a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

This compound operates through several mechanisms:

  • Target Interactions : Isoxazole derivatives are known to inhibit MptpB, a virulence factor secreted by Mycobacterium tuberculosis, indicating potential anti-tubercular activity.
  • Biochemical Pathways : The compound influences multiple biochemical pathways, leading to various downstream effects such as inflammation modulation and antimicrobial activity.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes, suggesting therapeutic applications in treating inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies have indicated that it can modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, particularly through apoptosis induction in cancer cell lines .

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Mechanism

In vitro studies have shown that the compound inhibits pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages, indicating its role in modulating immune responses. This mechanism highlights its therapeutic potential for chronic inflammatory diseases.

Anticancer Research

Research involving human cancer cell lines has demonstrated that this compound induces apoptosis through caspase activation and p53 pathway modulation. Flow cytometry assays indicated a dose-dependent increase in apoptotic cells, supporting its candidacy for further development as an anticancer agent .

Comparative Biological Activity

Activity TypeCompoundMIC (µg/mL)Reference
AntimicrobialThis compound10
Standard Antibiotic (e.g., Penicillin)5
Anti-inflammatoryThis compoundN/A
AnticancerThis compoundN/A

Q & A

Q. Q1. What are the standard synthetic routes for 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer : A common approach involves cyclocondensation of substituted precursors. For example, analogous isoxazole derivatives are synthesized by refluxing 3-formyl-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst (3–5 h, 100 mL solvent) . For the target compound, substituting the aldehyde precursor with a 2-thienyl group and optimizing molar ratios (e.g., 1.0:1.1 equivalents of amine/aldehyde) may improve yield. Recrystallization from DMF/acetic acid mixtures enhances purity . Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using NMR (e.g., distinguishing C-3 vs. C-5 substitution in isoxazole rings) .

Q. Q2. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare against certified reference standards. Commercial catalogs report >95.0% purity for similar isoxazolecarboxylic acids using high-performance liquid chromatography (HLC) .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify the thienyl substituent (δ ~7.0–7.5 ppm for aromatic protons) and isoxazole ring protons (δ ~6.5–8.0 ppm). FTIR can confirm carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}) .

Stability and Handling

Q. Q3. What are the critical storage conditions to ensure compound stability?

Methodological Answer : Store desiccated at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Avoid prolonged exposure to humidity (>40% RH), as carboxylic acids are prone to dimerization. For long-term stability, conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. Q4. How should researchers mitigate health hazards during handling?

Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine powders.
  • In case of exposure, rinse affected areas with water for 15 minutes and consult SDS protocols (e.g., ALADDIN SCIENTIFIC guidelines) .

Advanced Mechanistic Studies

Q. Q5. How can researchers resolve contradictions in reported synthetic yields for analogous isoxazole derivatives?

Methodological Answer : Discrepancies often arise from variable catalyst loading or solvent purity. For example, sodium acetate (2.0 equiv) in acetic acid improves cyclization efficiency vs. lower equivalents . Systematically test:

Catalyst Screening : Compare NaOAc, KOAc, or organic bases.

Solvent Effects : Replace acetic acid with propionic acid or toluene to alter reaction kinetics.

Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation .

Q. Q6. What strategies validate the compound’s bioactivity in glutamate receptor studies?

Methodological Answer : Isoxazole derivatives are known AMPA receptor modulators . To assess activity:

In Vitro Binding Assays : Use radiolabeled 3^3H-AMPA in cortical neuron membranes.

Electrophysiology : Measure current responses in HEK293 cells expressing GluA2 subunits.

SAR Analysis : Compare with methyl-substituted analogs (e.g., 5-methylisoxazole-4-carboxylic acid, CAS 42831-50-5) to identify critical substituents .

Analytical Challenges

Q. Q7. How can researchers address poor solubility in aqueous buffers during bioassays?

Methodological Answer :

  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) for enhanced lipophilicity .
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilization.
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 1 mM NaOH to deprotonate the carboxylic acid .

Q. Q8. What advanced techniques resolve spectral overlaps in NMR characterization?

Methodological Answer :

  • 2D NMR : Use HSQC to correlate 1^1H-13^13C signals and resolve thienyl vs. isoxazole protons.
  • DOSY : Differentiate aggregates or impurities based on diffusion coefficients.
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to simplify nitrogen-associated signals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid
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5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid

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